molecular formula C11H12N2O B15207664 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole CAS No. 73387-57-2

3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B15207664
CAS No.: 73387-57-2
M. Wt: 188.23 g/mol
InChI Key: MMKDDCKKUXUXJB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a methoxy group on the phenyl ring and a methyl group on the pyrazole ring makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using ethanol as a solvent. For example, the reaction of 4-methoxyphenylhydrazine with methyl vinyl ketone in the presence of acetic acid can yield the desired pyrazole.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of brominated pyrazole derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1H-pyrazole
  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole
  • 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of both a methoxy group on the phenyl ring and a methyl group on the pyrazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

73387-57-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H12N2O/c1-13-8-7-11(12-13)9-3-5-10(14-2)6-4-9/h3-8H,1-2H3

InChI Key

MMKDDCKKUXUXJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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